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Compound of Interest

Compound Name: Capravirine

Cat. No.: B1668280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of

Capravirine (S-1153, AG-1549), a second-generation non-nucleoside reverse transcriptase

inhibitor (NNRTI). Although its clinical development was discontinued, the unique

characteristics of Capravirine, particularly its high barrier to resistance, offer valuable insights

for the ongoing development of antiretroviral therapies.

Mechanism of Action
Capravirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme,

which is essential for the conversion of viral RNA into DNA, a critical step in the HIV replication

cycle.[1][2] As an NNRTI, it binds to an allosteric pocket on the p66 subunit of the RT, distinct

from the active site used by nucleoside reverse transcriptase inhibitors (NRTIs).[2][3] This

binding induces a conformational change in the enzyme's catalytic site, thereby blocking both

RNA- and DNA-dependent DNA polymerase activity.[2]

The resilience of Capravirine to common NNRTI resistance mutations is attributed to its

unique binding mode. Crystal structure analysis has revealed that Capravirine forms an

extensive network of hydrogen bonds with the main chain residues of the RT enzyme, rather

than the side chains which are more prone to mutation.[4] This interaction profile makes it

difficult for single point mutations to disrupt the binding of the drug, providing a higher genetic

barrier to the development of resistance compared to first-generation NNRTIs.[3][4]
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Figure 1: Allosteric inhibition of HIV-1 Reverse Transcriptase by Capravirine.

In Vitro Antiviral Activity & Cytotoxicity
Capravirine demonstrated potent antiviral activity against both laboratory strains and clinical

isolates of HIV-1. Its efficacy was maintained against a variety of viral strains harboring

mutations that confer resistance to other NNRTIs.
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Quantitative Antiviral Activity Data
The following tables summarize the key in vitro efficacy data for Capravirine.

Parameter Value Target Reference

IC₅₀ 0.45 µM Purified HIV-1 RT [1]

vs. Nevirapine IC₅₀ 6.51 µM Purified HIV-1 RT [1]

EC₅₀ Range 0.7 - 10.3 nM
Laboratory & Clinical

HIV-1 Strains
[1]

EC₉₀ Range 2.4 - 21.5 nM
Laboratory & Clinical

HIV-1 Strains
[1]

Table 1: In Vitro Inhibitory and Effective Concentrations of Capravirine.

HIV-1 Mutant Strain Key Mutation(s)
Capravirine EC₅₀

(ng/mL)
Reference

NNRTI-Resistant Y181C 0.3 - 7 [1]

NNRTI-Resistant K103N Fully Sensitive [1]

NNRTI-Resistant V106A Fully Sensitive [1]

NNRTI-Resistant L100I Fully Sensitive [1]

Table 2: Activity of Capravirine against NNRTI-Resistant HIV-1 Strains.

Cytotoxicity and Selectivity Index
While specific 50% cytotoxic concentration (CC₅₀) values for Capravirine were not available in

the reviewed literature, preclinical safety profiles have been described as excellent.[1] The

Selectivity Index (SI), a critical measure of a drug's therapeutic window, is calculated as the

ratio of its cytotoxicity to its antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a

more favorable safety profile, signifying that the drug is potent against the virus at

concentrations far below those that are toxic to host cells.

Resistance Profile
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A defining feature of Capravirine is its high genetic barrier to resistance. Unlike first-generation

NNRTIs, where a single amino acid substitution can lead to high-level resistance, HIV-1 must

acquire multiple mutations to become resistant to Capravirine.[1][2] The emergence of

resistant variants in vitro was markedly slower than for nevirapine.[1]

In vitro resistance selection studies have identified a diverse and complex pattern of mutations

associated with reduced susceptibility to Capravirine. These often involve combinations of

mutations rather than a single dominant pathway.

Key mutations identified in resistance selection studies include:

Primary Mutations: L100I, Y181C, G190E, L234I

Associated Mutations: K101R/E, K103T, V106A/I, V108I, E138K, V179D/I/G, Y188D, G190A,

F227C, M230I/L, P236H/T[3]

Notably, Capravirine remains fully active against strains with the K103N mutation, a common

mutation that confers broad cross-resistance to other NNRTIs.[1]
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Capravirine Resistance Development Pathway
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Figure 2: High genetic barrier to Capravirine resistance vs. 1st gen NNRTIs.

Preclinical Pharmacokinetics & Toxicology
Detailed quantitative pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) from preclinical studies in

rats and dogs were not available in the public domain literature reviewed for this guide.

However, descriptive findings from these studies provide important context.

Pharmacokinetics
Absorption & Metabolism: Studies in healthy human volunteers indicated that Capravirine is

well absorbed orally, with metabolism being the primary mechanism for clearance.[5] The

bioavailability was found to increase approximately twofold when administered with a meal.

[6]
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In Vivo Efficacy: An in vivo mouse/MT-4 cell model demonstrated dose-dependent inhibition

of HIV-1 replication. The study also noted that Capravirine accumulates in the lymph nodes.

[1]

Toxicology
General Safety: Preclinical studies in rodents and canines showed no significant toxicity at

levels exceeding the highest doses used in Phase 1 human trials.[2]

Vasculitis Finding: A key preclinical finding emerged from a 12-month toxicology study in

dogs, which revealed an unexpected incidence of vasculitis (inflammation of the blood

vessels) at very high doses.[4] This finding was not observed in previous, shorter-term

animal safety studies or in the approximately 650 patients who had received the drug in

clinical trials.[7] However, this observation led to a temporary clinical hold by the FDA and

contributed to the overall risk-benefit assessment of the compound.[4][7]

Experimental Protocols
The following sections describe the likely methodologies used for the key preclinical

experiments based on standard industry practices.

HIV-1 Reverse Transcriptase Inhibition Assay
(Enzymatic)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of

purified HIV-1 RT.

Reagent Preparation: A reaction mixture is prepared containing a template/primer (e.g.,

poly(A) • oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope), and

purified recombinant HIV-1 RT enzyme in a suitable buffer.

Compound Incubation: Serial dilutions of Capravirine (or control inhibitor) are added to the

wells of a microtiter plate.

Reaction Initiation: The RT enzyme and reaction mixture are added to the wells to initiate the

DNA synthesis reaction. The plate is incubated at 37°C.
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Reaction Termination & Detection: The reaction is stopped. The newly synthesized labeled

DNA is captured on a streptavidin-coated plate (for biotin labels) or detected via scintillation

counting (for radioisotopes).

Data Analysis: The signal is quantified, and the concentration of Capravirine that inhibits

50% of the RT activity (IC₅₀) is calculated by plotting the percent inhibition against the log of

the compound concentration.

Antiviral Activity & Cytotoxicity Assay (MTT-Based)
This cell-based assay measures the ability of a compound to protect host cells from the

cytopathic effects of HIV-1 infection.

Cell Plating: T-lymphocytic cells susceptible to HIV-1 infection (e.g., MT-4 cells) are seeded

into 96-well microtiter plates.

Compound Addition: Serial dilutions of Capravirine are added to the wells. A set of wells

without the compound serves as a virus control, and a set with neither compound nor virus

serves as a cell control. A parallel plate is prepared without virus to assess cytotoxicity

(CC₅₀).

Viral Infection: A standardized amount of an HIV-1 laboratory strain is added to the

appropriate wells.

Incubation: The plates are incubated for several days (e.g., 5 days) at 37°C in a CO₂

incubator to allow for viral replication and the induction of cytopathic effects.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to all wells. Live, metabolically active cells will reduce the yellow MTT to a purple

formazan product.

Solubilization & Readout: A solubilizing agent (e.g., DMSO or a detergent solution) is added

to dissolve the formazan crystals. The absorbance is read on a spectrophotometer (e.g., at

570 nm).

Data Analysis:
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EC₅₀: The concentration of Capravirine that protects 50% of the cells from virus-induced

death is calculated.

CC₅₀: The concentration of Capravirine that reduces the viability of uninfected cells by

50% is calculated from the parallel plate.

Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀.
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Figure 3: A generalized workflow for the preclinical evaluation of an NNRTI like Capravirine.

Summary and Conclusion
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Capravirine is a potent second-generation NNRTI with a compelling preclinical profile,

highlighted by its robust activity against resistant HIV-1 strains and a high barrier to the

development of resistance. Its unique binding interaction with the main chain of the HIV-1

reverse transcriptase enzyme underpins this favorable resistance profile. While it demonstrated

a good initial safety profile in short-term studies, the observation of vasculitis in a long-term,

high-dose canine toxicology study, combined with a lack of superior efficacy in Phase IIb trials,

ultimately led to the discontinuation of its development.

Despite not reaching the market, the study of Capravirine provides a valuable case study for

drug developers. It underscores the principle that a high barrier to resistance is a critical

attribute for new antiretrovirals and illustrates how unique binding modes can be exploited to

achieve this. Furthermore, it serves as a reminder of the importance of long-term toxicology

studies in uncovering potential liabilities that may not be apparent in shorter-term preclinical

assessments. The extensive data gathered on its resistance pathways continue to inform the

design of next-generation NNRTIs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Preclinical Pharmacology of Capravirine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668280#preclinical-pharmacology-of-capravirine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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